molecular formula C40H52N6O15 B6292306 Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP CAS No. 2417003-94-0

Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP

Cat. No.: B6292306
CAS No.: 2417003-94-0
M. Wt: 856.9 g/mol
InChI Key: MDDIONMRJABHKA-AIJWEMPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is a synthetic compound that belongs to the family of PEGylated peptides. This compound is characterized by its unique structure, which includes a polyethylene glycol (PEG) linker, a peptide sequence, and a p-nitrophenyl (PNP) ester. The PEG linker enhances the solubility and stability of the compound, making it suitable for various applications in drug delivery, diagnostics, and therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves multiple steps, including the coupling of the peptide sequence with the PEG linker and the subsequent attachment of the PNP ester. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The reactions are usually carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent moisture interference .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers and large-scale reactors. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and lyophilization, to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves the cleavage of the PNP ester group, which triggers the release of the active peptide or drug molecule. The PEG linker enhances the solubility and stability of the compound, allowing it to circulate in the bloodstream for extended periods. The peptide sequence can be designed to target specific receptors or enzymes, facilitating the delivery of the therapeutic agent to the desired site of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is unique due to its specific peptide sequence (Val-Ala) and the presence of the PNP ester group, which provides a versatile platform for conjugation with various therapeutic agents and diagnostic probes. The PEG linker further enhances its solubility and stability, making it a valuable tool in drug delivery and targeted therapy .

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N6O15/c1-27(2)37(39(52)42-28(3)38(51)43-30-6-4-29(5-7-30)26-60-40(53)61-32-10-8-31(9-11-32)46(54)55)44-34(48)15-18-56-20-22-58-24-25-59-23-21-57-19-16-41-33(47)14-17-45-35(49)12-13-36(45)50/h4-13,27-28,37H,14-26H2,1-3H3,(H,41,47)(H,42,52)(H,43,51)(H,44,48)/t28-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDIONMRJABHKA-AIJWEMPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N6O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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